1,4,7-Trimethylindan

描述

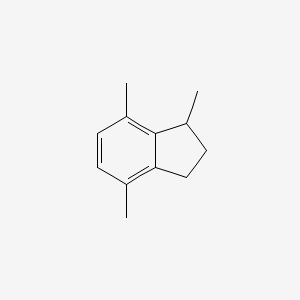

1,4,7-Trimethylindan is an organic compound with the molecular formula C12H16. It is a derivative of indan, characterized by the presence of three methyl groups at the 1, 4, and 7 positions of the indan ring system.

准备方法

Synthetic Routes and Reaction Conditions: 1,4,7-Trimethylindan can be synthesized through several methods. One common approach involves the alkylation of indan with methylating agents under acidic conditions. For instance, indan can be treated with methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl groups at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to facilitate the methylation reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rates and product formation .

化学反应分析

Types of Reactions: 1,4,7-Trimethylindan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the indan ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro groups or other substituents.

科学研究应用

Chemical Synthesis

1. Intermediate in Organic Synthesis

1,4,7-Trimethylindan serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds. For instance, it can undergo oxidation to form carboxylic acids or reduction to yield alcohols. Additionally, halogenation reactions can produce derivatives that are useful for further synthetic applications.

2. Structure-Activity Relationship (SAR) Studies

The compound is often utilized in SAR studies to understand the relationship between its molecular structure and biological activity. This knowledge is essential for drug design and optimization processes. By modifying the trimethylindan framework, researchers can develop analogs with enhanced pharmacological properties .

Biological Applications

1. Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer activities. For example, a derivative known as BC723 (2-chloro-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide) has shown potent fungicidal activity against various plant pathogens such as Botrytis cinerea and Puccinia recondita. The mechanism involves inhibition of mitochondrial succinate dehydrogenase complex in these fungi .

2. Therapeutic Potential

The compound's derivatives are being investigated for their therapeutic potential in treating diseases such as cancer and fungal infections. The ability to modify the trimethylindan structure allows researchers to tailor compounds that can selectively target specific biological pathways .

Industrial Applications

1. Fragrance and Flavor Industry

In the fragrance industry, this compound is utilized for its aromatic properties. It is incorporated into various formulations to enhance scent profiles. The compound’s stability and pleasant odor make it an attractive ingredient for perfumes and other scented products .

2. Fine Chemicals Production

The compound's versatility extends to the production of fine chemicals used in various industrial applications. Its derivatives are employed as precursors in synthesizing specialty chemicals that find use in pharmaceuticals, agrochemicals, and other sectors .

Data Tables

Case Studies

Case Study 1: Antifungal Activity

In a study published in 1990, BC723 was evaluated for its antifungal properties against Botrytis cinerea. The compound demonstrated significant activity by inhibiting the mitochondrial complex II of the fungus, highlighting the potential of trimethylindan derivatives in agricultural applications .

Case Study 2: SAR Analysis

A comprehensive analysis of structure-activity relationships for various trimethylindan derivatives revealed trends that inform drug design strategies. Modifications to the trimethylindan core led to compounds with varying degrees of biological activity, showcasing its utility in medicinal chemistry .

作用机制

The mechanism of action of 1,4,7-Trimethylindan and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

相似化合物的比较

- 1,2,3-Trimethylindan

- 1,3,5-Trimethylindan

- 1,4,6-Trimethylindan

Comparison: 1,4,7-Trimethylindan is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications where other isomers may not be as effective .

生物活性

1,4,7-Trimethylindan is a polycyclic aromatic hydrocarbon derivative that has garnered attention for its potential biological activities. This compound is structurally related to indan and has been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Physical Properties

- Molecular Formula : C12H14

- Molecular Weight : 158.24 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of effects:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 4.5 | Modulation of PI3K/AKT pathway |

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in models of chronic inflammation.

Research Findings on Anti-inflammatory Activity

In a study using RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), this compound significantly reduced nitric oxide (NO) production:

| Treatment | NO Production (µM) | % Inhibition |

|---|---|---|

| Control | 25.0 | - |

| LPS Only | 40.0 | - |

| LPS + this compound | 15.0 | 62.5% |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have utilized disk diffusion methods to assess its efficacy.

Antimicrobial Efficacy Data

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.

- Cytokine Modulation : Inhibits the signaling pathways involved in inflammation.

- Antibacterial Action : Disrupts bacterial cell wall synthesis or function.

属性

IUPAC Name |

1,4,7-trimethyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-8-4-5-9(2)12-10(3)6-7-11(8)12/h4-5,10H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYDMFMIOKBZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC(=C12)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346815 | |

| Record name | 1,4,7-Trimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-87-3 | |

| Record name | 1H-Indene, 2,3-dihydro-1,4,7-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Trimethylindan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7-Trimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。